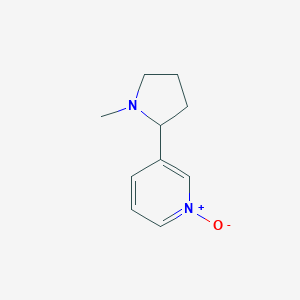
PGF2β
Overview
Description
PGF2β, also known as Prostaglandin F2β, is a type of lipid . It is associated with various biological processes and has been found in increased amounts in patients with certain conditions .
Synthesis Analysis
PGF2β is synthesized by Avanti Polar Lipids . It is available in powder form and is shipped in dry ice .Molecular Structure Analysis
The empirical formula of PGF2β is C20H34O5 . Its molecular weight is 354.48 .Physical And Chemical Properties Analysis
PGF2β is a neutral glyceride . It is stable for 1 year and should be stored at -20°C . .Scientific Research Applications
Role in Homeostasis of Blood Pressure and Blood Flow
Prostaglandin F2beta plays a crucial role in the homeostasis of blood pressure and blood flow . It is involved in the regulation of vascular tone and renal function, contributing to the overall cardiovascular health.
Inflammation and Resolution
PGF2beta is involved in the initiation and resolution of inflammation . It acts as a potent mediator of inflammation, contributing to the body’s immune response. It also plays a role in the resolution phase, helping to restore normal tissue function after an inflammatory response.
Perception of Pain
Prostaglandin F2beta is implicated in the perception of pain . It is known to sensitize peripheral nerve endings, thereby enhancing the pain response. This makes it a potential target for pain management therapies.
Cell Survival
PGF2beta has been found to play a role in cell survival . It can promote cell proliferation and inhibit apoptosis, contributing to tissue repair and regeneration.
Disease Progression
Disruption of normal prostanoid signaling, including that of PGF2beta, is implicated in numerous disease states . These include cardiovascular diseases, inflammatory bowel disease, and various types of cancer.
Microbiome and Metabolomic Profiles
Changes in microbiome composition and metabolic function are associated with various diseases including obesity, type 2 diabetes, inflammatory bowel disease, celiac disease, and various cancers . PGF2beta, as a metabolite produced by gut microorganisms, is presumed to mediate this interaction .
Receptor Selectivity and G Protein Coupling
The structures of human prostaglandin F2beta receptor reveal the molecular mechanism of receptor selectivity for both endogenous prostaglandins and clinical drugs, as well as the molecular mechanism of G protein coupling preference .
Potential Therapeutic Target
Given its wide-ranging roles in physiological processes and disease states, PGF2beta is a potential therapeutic target. Drugs that modulate the activity of PGF2beta could be used to treat a variety of conditions, from hypertension and inflammation to pain and cancer .
Mechanism of Action
Target of Action
Prostaglandin F2beta (PGF2β) primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive functions such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
PGF2β interacts with its target, the FP receptor, through a specific mechanism. Each prostaglandin acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . The structures of the FP receptor bound to endogenous prostaglandins and clinical drugs reveal the molecular mechanism of FP receptor selectivity . This interaction leads to the activation of different subtypes of G proteins, mediating a complex regulation of physiological functions .
Biochemical Pathways
The action of PGF2β affects several biochemical pathways. Prostaglandins and their receptors play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . The interplay between the prostaglandins, the receptors, and downstream G proteins mediate the complex regulation of physiological functions .
Result of Action
The activation of the FP receptor by PGF2β promotes various physiological processes. It is required for female reproductive functions such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . The specific molecular and cellular effects of PGF2β’s action depend on the tissue and cell type in which the FP receptor is expressed.
Action Environment
The action, efficacy, and stability of PGF2β can be influenced by various environmental factors. For instance, the expression levels of the FP receptor can vary depending on the tissue and cell type . Additionally, the presence of other signaling molecules and the overall physiological state of the organism can also impact the action of PGF2β .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-JZFBHDEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859478 | |
| Record name | Prostaglandin F2 beta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin F2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Prostaglandin F2beta | |
CAS RN |
4510-16-1 | |
| Record name | PGF2β | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin F2beta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin F2 beta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandin F2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





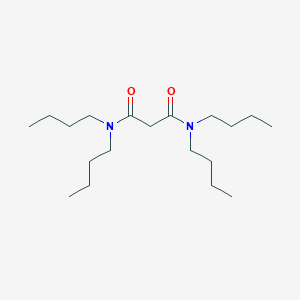




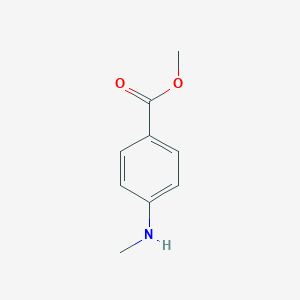
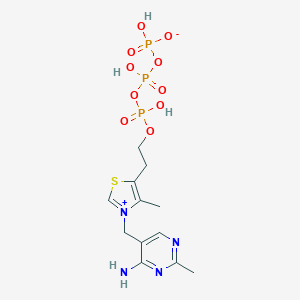
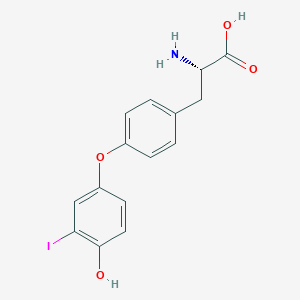
![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)


